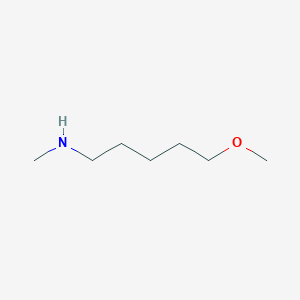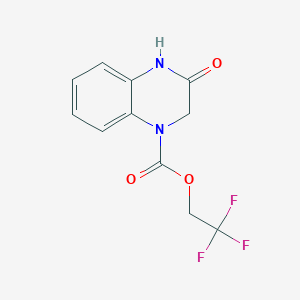
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime This oxime is then cyclized to form the oxazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The fluorophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions involving the fluorophenyl group.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules through sulfonamide bond formation. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(2-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound particularly valuable in drug design and development.
Propriétés
Formule moléculaire |
C9H5ClFNO3S |
|---|---|
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO3S/c10-16(13,14)9-5-8(12-15-9)6-3-1-2-4-7(6)11/h1-5H |
Clé InChI |
JILAFAQYZSAGNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


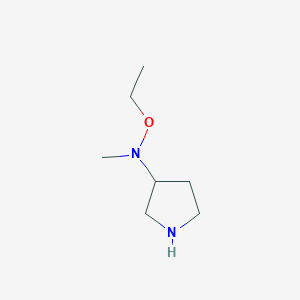
![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
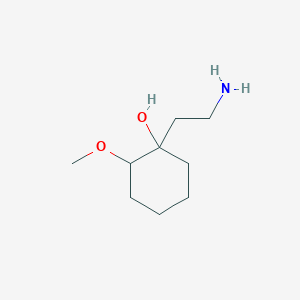

![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
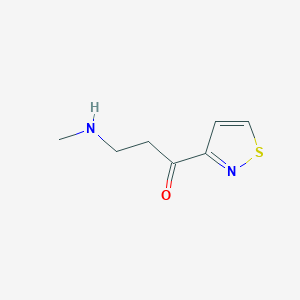
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
